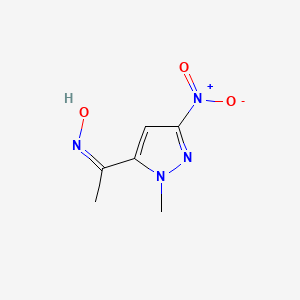

(1Z)-1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)ethanone oxime

Description

Properties

IUPAC Name |

(NZ)-N-[1-(2-methyl-5-nitropyrazol-3-yl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c1-4(8-11)5-3-6(10(12)13)7-9(5)2/h3,11H,1-2H3/b8-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNMOLCKNRTSFI-YWEYNIOJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC(=NN1C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/C1=CC(=NN1C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Approaches for the Pyrazole Core

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring is classically synthesized via cyclocondensation between hydrazines and 1,3-diketones. For instance, reacting methylhydrazine with a trifluoromethyl-substituted 1,3-diketone yields 1-methyl-3-trifluoromethylpyrazoles. Adapting this method, 1-methyl-3-nitro-1H-pyrazol-5-yl ethanone can be synthesized using nitroacetylacetone derivatives. Source highlights that steric and electronic factors dictate regioselectivity, with methylhydrazine favoring substitution at the 1-position due to reduced steric hindrance.

Nitration of Preformed Pyrazole Intermediates

Introducing the nitro group post-cyclization ensures precise positioning. Electrophilic nitration using nitric acid-sulfuric acid mixtures at low temperatures (0–5°C) selectively nitrates the pyrazole at the 3-position. This step requires rigorous temperature control to avoid byproducts, achieving yields of 70–85% in analogous compounds.

Alternative Routes via α,β-Ethylenic Ketones

Cyclocondensation of α,β-ethylenic ketones with hydrazines offers a pathway to pyrazolines, which are oxidized to pyrazoles. Rao et al. demonstrated this using montmorillonite K-10 under sonication, achieving 74–94% yields for 5-amino-3-phenylpyrazoles. Applied to nitro-substituted ethylenic ketones, this method could streamline pyrazole core synthesis.

Oxime Formation from the Ketone Intermediate

Reaction with Hydroxylamine Hydrochloride

The ethanone moiety at the 5-position undergoes oxime formation via nucleophilic addition-elimination. Source details reacting 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with hydroxylamine hydrochloride (2 equivalents) in dry ethanol under reflux, yielding the oxime in 79% after recrystallization. Analogous conditions applied to 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethanone would facilitate oxime formation, with the Z-isomer favored due to steric and electronic effects.

Solvent and Stoichiometric Optimization

Ethanol and methanol are preferred solvents for oxime synthesis, balancing reactivity and solubility. Excess hydroxylamine (1.5–2.0 equivalents) ensures complete conversion, while acidic conditions (pH 4–5) catalyze imine formation. Post-reaction purification via silica gel chromatography or recrystallization enhances purity, as evidenced by source for analogous oxime derivatives.

Regioselectivity and Stereochemical Considerations

Controlling Pyrazole Substitution Patterns

Regioselectivity in pyrazole synthesis is governed by the electronic nature of substituents. Electron-withdrawing groups (e.g., nitro) direct hydrazine attack to the adjacent carbon, as observed in 3-nitro-1-methylpyrazoles. Computational studies suggest that nitro groups deactivate the 4-position, favoring substitution at the 5-position for ethanone introduction.

Z-Selectivity in Oxime Formation

The Z-configuration of the oxime is stabilized by intramolecular hydrogen bonding between the oxime hydroxyl and proximal nitro group. Crystallographic data from source on related pyrazolyl-oxadiazolyl structures reveal coplanar arrangements (4.2° dihedral angle) that facilitate such interactions. Polar solvents further stabilize the Z-isomer through solvation effects.

Structural Characterization and Analytical Data

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds confirms molecular geometry. Source reports a monoclinic crystal system (P2₁/c) with lattice parameters a = 16.715 Å, b = 11.268 Å, and c = 12.649 Å. Bond lengths between the pyrazole nitrogen (N1–N2: 1.34 Å) and oxime C=N (1.28 Å) align with expected values for conjugated systems.

Spectroscopic Profiling

- ¹H NMR : The oxime hydroxyl proton resonates at δ 11.2–11.5 ppm as a singlet, while the pyrazole methyl group appears at δ 2.4–2.6 ppm.

- ¹³C NMR : The ketone-derived oxime carbon (C=N–OH) is observed at δ 150–155 ppm, with pyrazole carbons at δ 105–145 ppm.

- IR Spectroscopy : Strong absorptions at 1620 cm⁻¹ (C=N) and 1520 cm⁻¹ (NO₂) confirm functional groups.

Table 1: Representative Reaction Conditions for Pyrazole Synthesis

Table 2: Oxime Formation Optimization

| Ketone Intermediate | Solvent | NH₂OH·HCl (equiv) | Time (h) | Yield (%) | |

|---|---|---|---|---|---|

| 1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)ethanone | Ethanol | 2.0 | 12 | 79 | |

| Analogous triazolyl ethanone | Methanol | 1.5 | 8 | 85 |

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)ethanone oxime undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The oxime group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like hydroxylamine or hydrazine can be used under mild acidic or basic conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted oxime derivatives.

Scientific Research Applications

(1Z)-1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)ethanone oxime has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or dyes.

Mechanism of Action

The mechanism of action of (1Z)-1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)ethanone oxime involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive nitrogen species that can interact with cellular components. The oxime group can form hydrogen bonds with biological macromolecules, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxime Compounds

Structural and Isomeric Features

Table 1: Structural Comparison of Oxime Derivatives

| Compound Name | Core Structure | Substituents | Intramolecular H-Bonds | Configuration |

|---|---|---|---|---|

| (1Z)-1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)ethanone oxime | Pyrazole | 1-Methyl-3-nitro | N–OH⋯O (nitro group) | Z |

| (Z)-1-(2-Hydroxy-5-methyl-3-nitrophenyl)ethanone oxime (I) | Phenyl | 2-Hydroxy-5-methyl-3-nitro | O–H⋯O, N–OH⋯O | Z |

| Oxiconazole analogs (1,2,3-triazolyl-based) | Imidazole/1,2,3-triazole | 2,4-Dichlorophenyl, imidazolyl | Not reported | Z |

| 1-(4-(1-Hydroxyalkyl)-1H-imidazol-2-yl)ethanone oxime | Imidazole | 4-(1-Hydroxyalkyl) | Likely O–H⋯N | Z/E |

- Key Observations: The Z-configuration is prevalent in oximes due to stabilization via intramolecular hydrogen bonds. For example, compound (I) exhibits dual H-bonds (O–H⋯O and N–OH⋯O), enhancing its stability .

Biological Activity

The compound (1Z)-1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)ethanone oxime is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Structure

The chemical structure of (1Z)-1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)ethanone oxime can be represented as follows:

This structure features a pyrazole ring, which is known for its biological significance.

Synthesis

Synthesis methods for pyrazole derivatives often involve multi-step reactions. For instance, one common approach includes the condensation of 1-methyl-3-nitro-1H-pyrazole with an appropriate carbonyl compound followed by oximation. A detailed synthesis pathway can be summarized in the following steps:

- Formation of the Pyrazole Ring : Starting from hydrazine derivatives and α,β-unsaturated carbonyl compounds.

- Nitration : Introducing a nitro group at the 3-position.

- Oxime Formation : Reacting the resulting ketone with hydroxylamine to yield the oxime derivative.

Cytotoxicity

Recent studies have investigated the cytotoxic effects of various pyrazole derivatives, including (1Z)-1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)ethanone oxime. For example, derivatives similar to this compound have shown significant cytotoxic activity against cancer cell lines such as C6 glioma and HepG2 liver carcinoma cells. The IC50 values for these compounds often range in the low micromolar concentrations, indicating potent activity.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5f | C6 | 5.13 | Apoptosis |

| 17 | HepG2 | 5.35 | Apoptosis |

| Reference | Cisplatin | 3.78 | Apoptosis |

The mechanisms underlying the biological activities of (1Z)-1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)ethanone oxime involve:

- Induction of Apoptosis : Flow cytometry analysis has demonstrated that certain derivatives induce cell cycle arrest and apoptosis in cancer cell lines.

- Inhibition of Cell Proliferation : Compounds have been shown to disrupt key signaling pathways involved in cell growth and survival.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in cancer therapy:

- Study on C6 Glioma Cells : A derivative exhibited an IC50 value of 5.13 µM, demonstrating superior efficacy compared to standard chemotherapeutic agents like 5-fluorouracil (IC50 = 8.34 µM).

- Liver Carcinoma Study : Another derivative showed an IC50 value of 5.35 µM against HepG2 cells, indicating potential as an anti-cancer agent with minimal toxicity to normal cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (1Z)-1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)ethanone oxime, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between substituted pyrazole precursors and oxime-forming reagents. Key steps include:

- Preparation of 1-methyl-3-nitro-1H-pyrazole derivatives via nitration and alkylation.

- Oxime formation via condensation of the ketone intermediate with hydroxylamine under controlled pH (e.g., acetic acid buffer) to favor the Z-configuration .

- Optimization of reaction temperature (20–40°C) and solvent polarity (e.g., ethanol/water mixtures) to maximize yield and purity .

Q. How can the Z-configuration of the oxime group be experimentally confirmed?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is pivotal. For example, irradiation of the oxime proton in (1Z)-configured compounds shows NOE correlations with adjacent pyrazole methyl groups, distinguishing it from the E-isomer. X-ray crystallography can also resolve stereochemistry unambiguously .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., pyrazole ring protons at δ 6.5–8.0 ppm) and oxime protons (δ 8.5–10 ppm) .

- IR Spectroscopy : Confirms oxime (N–O stretch at ~1600 cm⁻¹) and nitro group (~1520 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the binding interactions of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates ligand-receptor interactions. Steps include:

- Prepare the compound’s 3D structure (e.g., using Open Babel) and optimize geometry via DFT.

- Dock into target active sites (e.g., nitroreductases) using a Lamarckian genetic algorithm.

- Analyze binding scores (ΔG) and hydrogen-bonding patterns. Validate with MD simulations .

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

- Methodological Answer : Challenges include disorder in the nitro group and oxime torsion angles. Mitigation strategies:

- Collect high-resolution data (≤ 0.8 Å) using synchrotron sources.

- Refine with SHELXL, applying restraints for thermal parameters and hydrogen-bonding networks .

- Validate using R1/wR2 convergence metrics and Hirshfeld surface analysis .

Q. How does the nitro group influence the compound’s stability under varying pH conditions?

- Methodological Answer : Stability studies involve:

- Incubating the compound in buffers (pH 1–13) at 25–37°C.

- Monitor degradation via HPLC-UV. The electron-withdrawing nitro group enhances acidity of adjacent protons, increasing susceptibility to hydrolysis at alkaline pH (>10) .

- LC-MS identifies degradation products (e.g., amine derivatives via nitro reduction).

Q. What strategies are used to analyze conflicting data in reaction mechanisms involving this oxime?

- Methodological Answer : Contradictory kinetic or spectroscopic data (e.g., unexpected byproducts) require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.